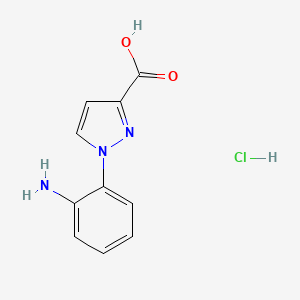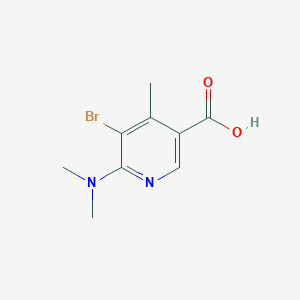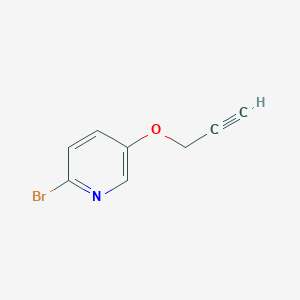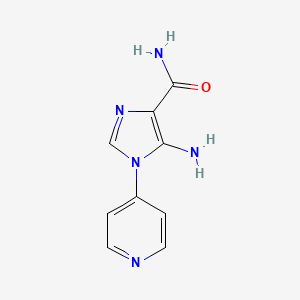
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid
Übersicht
Beschreibung
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, commonly referred to as BTPBA, is an important boronic acid that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid: is utilized in medicinal chemistry for the synthesis of various drug candidates. Its boronic acid moiety is instrumental in the creation of boron-containing drugs, which are significant for their potential use in neutron capture therapy . This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.
Organic Synthesis
In organic synthesis, this compound is used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are the backbone of organic molecules. The boronic acid group in this compound reacts with various halides or pseudohalides, enabling the construction of complex organic structures.
Drug Discovery
In the realm of drug discovery, (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid serves as a reactant for the preparation of compounds like imidazo[1,5-a]pyrido[3,2-e]pyrazines . These compounds are investigated for their role as phosphodiesterase 10A inhibitors , which have implications in treating neurological and psychiatric disorders.
Material Science
This boronic acid derivative finds applications in material science, particularly in the development of hydrogel-bearing phenylboronic acid moieties . These materials are responsive to glucose levels and are being explored for use in glucose-sensing and insulin-delivery systems, which could revolutionize diabetes management.
Biochemistry
In biochemistry, the compound’s ability to form complexes with diols is exploited for the synthesis of hydrogel-bearing phenylboronic acid moieties . These hydrogels have potential applications in glucose sensing and insulin delivery, providing a responsive mechanism for regulating blood sugar levels.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom. This reaction is facilitated by a radical approach .
Biochemical Pathways
The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation The hydromethylation sequence has been applied to methoxy protected compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the protodeboronation and subsequent hydromethylation processes is the transformation of the original compound into a new compound with altered properties . This transformation has been used in the formal total synthesis of various compounds .
Action Environment
The rate of hydrolysis of phenylboronic pinacol esters, such as (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMWAKVUHCRAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)


![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)


![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)